6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine
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Overview
Description
6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core structure with a 2,2-difluoroethoxy substituent at the 6-position. Imidazopyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have been found to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .
Mode of Action
The exact mode of action of This compound It is known that imidazo[1,2-b]pyridazine derivatives can inhibit the production of tumor necrosis factor-alpha (tnf-α), a pro-inflammatory cytokine .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit the production of tnf-α, which plays a key role in chronic inflammation and is a major driver of tissue damage .
Result of Action
The molecular and cellular effects of This compound Imidazo[1,2-b]pyridazine derivatives have been found to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor.
Introduction of the 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and scalable catalysts .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,2-difluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine has been studied for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Imidazo[1,5-a]pyridines: These compounds have a different arrangement of the imidazole and pyridine rings, leading to distinct chemical properties.
Uniqueness
6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted therapeutic applications and chemical synthesis .
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3O/c9-6(10)5-14-8-2-1-7-11-3-4-13(7)12-8/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOMJUVDGFBIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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